Allene
Overview
Description
Allene, also known as propadiene, is an organic compound with the formula ( \text{H}_2\text{C}=\text{C}=\text{CH}_2 ). It is the simplest member of the this compound family, characterized by having two adjacent carbon-carbon double bonds. Allenes are classified as cumulated dienes, and their unique structure imparts interesting chemical properties and reactivity .
Synthetic Routes and Reaction Conditions:
Decarboxylative Coupling: A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine in diglyme at 100°C for 2 hours provides terminal allenes in good yields.
Peterson Elimination: Lithium alkoxides of β-silylallylic alcohols undergo Peterson elimination in dimethylformamide to give allenes.
Dehalogenation Reactions: Indium- and zinc-mediated dehalogenation reactions of vicinal dihalides in an aqueous solvent enable the synthesis of various allenylmethyl aryl ethers and monosubstituted allenes.
Industrial Production Methods: this compound can be produced industrially through the thermal cracking of hydrocarbons, where higher alkanes are broken down into smaller molecules, including this compound and other dienes.
Types of Reactions:
Cycloaddition Reactions: Allenes undergo various cycloaddition reactions, including [2+2], [2+2+1], [3+2], [2+2+2], [4+2], [5+2], and [6+2] cycloadditions.
Electrophilic Addition: Allenes react with electrophiles such as halogens and acids, leading to the formation of addition products.
Oxidation and Reduction: Allenes can be oxidized to form epoxides or reduced to form alkenes and alkanes.
Common Reagents and Conditions:
Cycloaddition: Catalysts such as titanium, cobalt, rhodium, nickel, palladium, platinum, gold, and phosphine are commonly used.
Electrophilic Addition: Reagents like halogens (chlorine, bromine) and acids (hydrochloric acid, sulfuric acid) are used.
Major Products:
Cycloaddition: Formation of cyclic compounds such as benzofurans, benzopyrans, and quinolines.
Electrophilic Addition: Formation of halogenated and protonated addition products.
Mechanism of Action
Target of Action
Allene, also known as 1,2-Propadiene, is a simple organic compound with the formula C3H4 . It is a cumulated diene, meaning it has two double bonds connected by a single bond . The primary targets of this compound are organic molecules that can undergo cycloaddition reactions . These reactions involve the addition of a substituent to a double or triple bond in an organic molecule .
Mode of Action
This compound interacts with its targets through its unique structure. Each of the two electrons of the central carbon atom forms collinear spσ bonds to the terminal sp2-hybridized carbons . The two remaining electrons of the central carbon occupy p orbitals and form π bonds through overlap of these p orbitals and the p orbitals of the terminal carbons . This unique structure allows this compound to participate in various chemical reactions, particularly cycloaddition reactions .
Biochemical Pathways
This compound plays a key role in the synthesis of important heterocyclic compounds through cycloaddition reactions . These reactions can lead to the formation of complex molecular targets, such as natural products, pharmaceuticals, and functional materials . For example, this compound can react with propyne (methylacetylene) to form polycyclic aromatic hydrocarbons .
Pharmacokinetics
It is known that this compound can be produced and separated on a large scale during petroleum refining .
Result of Action
The result of this compound’s action is the formation of complex molecular structures through cycloaddition reactions . These structures can be found in many natural products and pharmaceuticals . For example, hexahydropyrrolo[2,3-b]indole-containing tetrasubstituted allenes have been reported to inhibit the growth of pancreatic cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, this compound exists in equilibrium with propyne, and the equilibrium is temperature-dependent . Furthermore, the transformation of this compound from alkynes can be catalyzed by bases .
Biochemical Analysis
Biochemical Properties
Allene plays a crucial role in biochemical reactions, particularly in the formation of oxylipins, which are signaling molecules involved in plant defense mechanisms. This compound oxide synthase (AOS) is an enzyme that catalyzes the conversion of fatty acid hydroperoxides to this compound oxides, which are precursors to jasmonates. Jasmonates are important plant hormones that regulate growth, development, and stress responses . This compound interacts with enzymes such as this compound oxide cyclase (AOC) to form jasmonic acid, a key signaling molecule in plants .
Cellular Effects
This compound influences various cellular processes, particularly in plants. It affects cell signaling pathways by modulating the levels of jasmonic acid and its derivatives. These compounds play a role in gene expression, particularly in response to stress and pathogen attack. This compound’s impact on cellular metabolism includes the regulation of defense-related genes and the activation of metabolic pathways that produce secondary metabolites involved in plant defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with specific enzymes. This compound oxide synthase converts fatty acid hydroperoxides to this compound oxides, which are then converted to jasmonic acid by this compound oxide cyclase. This process involves the binding of this compound to the active sites of these enzymes, leading to the formation of signaling molecules that regulate gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound and its derivatives can influence their long-term effects on cellular function. For instance, jasmonic acid levels in plants can vary depending on environmental conditions and the duration of exposure to stress factors . The stability of this compound and its conversion products is crucial for maintaining their biological activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In plants, varying levels of this compound and its derivatives can lead to different physiological responses. Low doses may enhance stress tolerance and defense mechanisms, while high doses could potentially cause toxic effects or disrupt normal cellular functions. Understanding the dosage effects of this compound is essential for optimizing its use in agricultural and biotechnological applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of jasmonates. The conversion of fatty acid hydroperoxides to this compound oxides by this compound oxide synthase is a key step in this pathway. This process requires cofactors such as oxygen and involves the participation of other enzymes like this compound oxide cyclase. The metabolic flux and levels of metabolites in this pathway are regulated by the availability of this compound and its precursors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound and its derivatives to their target sites, where they exert their biological effects. The localization and accumulation of this compound are influenced by factors such as cellular compartmentalization and the presence of binding proteins that interact with this compound .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to its sites of action. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and optimizing its use in various applications .
Scientific Research Applications
Allenes are valuable in various fields due to their unique reactivity and structural properties:
Comparison with Similar Compounds
Alkenes: Ethylene, propylene
Alkynes: Acetylene, propyne
Allenes stand out due to their cumulated double bonds, which impart unique reactivity and make them valuable in various chemical transformations and applications.
Properties
IUPAC Name |
propa-1,2-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Record name | PROPADIENE, STABILIZED | |
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Record name | Propadiene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propadiene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-93-9 | |
Record name | Polyallene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029178, DTXSID801027035 | |
Record name | 1,2-Propadiene | |
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Record name | 1,2-Propadiene-1,3-diylidene | |
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Molecular Weight |
40.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |
Record name | PROPADIENE, STABILIZED | |
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Record name | 1,2-Propadiene | |
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Record name | Propadiene | |
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Boiling Point |
-34.5 °C @ 760 MM HG | |
Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |
Record name | PROPADIENE | |
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Density |
1.787 | |
Record name | PROPADIENE | |
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Vapor Pressure |
5430.0 [mmHg] | |
Record name | Propadiene | |
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Color/Form |
GAS, COLORLESS | |
CAS No. |
463-49-0, 12075-35-3, 60731-10-4 | |
Record name | PROPADIENE, STABILIZED | |
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Record name | Allene | |
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Record name | Propadiene | |
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Record name | Carbon trimer | |
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Record name | Propadienylidene | |
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Record name | 1,2-Propadiene | |
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Record name | 1,2-Propadiene | |
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Record name | 1,2-Propadiene-1,3-diylidene | |
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Record name | Allene | |
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Record name | PROPADIENE | |
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Melting Point |
-136 °C | |
Record name | PROPADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is an allene and what makes its structure unique?
A1: Allenes are a class of unsaturated hydrocarbons characterized by the presence of two cumulated carbon-carbon double bonds (C=C=C). [] This unique arrangement forces the terminal carbon atoms and their substituents into perpendicular planes, leading to fascinating consequences for their reactivity and stereochemistry. []
Q2: Can you provide the molecular formula and weight of the simplest this compound, 1,2-propadiene?
A2: The simplest this compound, 1,2-propadiene, also known as this compound itself, has a molecular formula of C3H4 and a molecular weight of 40.06 g/mol.
Q3: How does the spectroscopic data of allenes reflect their distinctive structure?
A3: Allenes exhibit characteristic spectroscopic signatures. In infrared (IR) spectroscopy, they display a strong absorption band around 1950 cm-1, attributed to the asymmetric stretching vibration of the cumulated double bonds. [] In proton nuclear magnetic resonance (1H NMR) spectroscopy, allenic protons typically resonate in the range of δ 4.5-6.5 ppm. [] 13C NMR spectroscopy reveals distinct signals for the central and terminal allenic carbons.
Q4: How does the electronic structure of allenes influence their reactivity?
A4: The orthogonal arrangement of π-orbitals in allenes imparts unique reactivity. They can act as both nucleophiles and electrophiles, enabling a wide range of transformations. [] The differing electronic properties of the two C=C bonds can lead to regioselective reactions. []
Q5: How do allenes behave in rhodium(I)-catalyzed (5+2) cycloadditions?
A5: Allenes act as 2-carbon components in rhodium(I)-catalyzed (5+2) cycloadditions with vinylcyclopropanes (VCPs). Interestingly, terminally substituted allenes demonstrate higher cycloadduct yields compared to their unsubstituted counterparts due to the suppression of this compound dimerization, a process that can deactivate the rhodium catalyst. []
Q6: Can allenes participate in reactions other than cycloadditions?
A6: Absolutely. Allenes are highly versatile and can participate in various reactions, including:
- Electrophilic additions: They readily undergo electrophilic attack, leading to the formation of useful synthetic intermediates with defined regio- and stereoselectivity. Examples include halo- and seleno-hydroxylations, as well as halo- and selenolactonizations. []
- Palladium-catalyzed reactions: Allenes serve as valuable substrates in palladium-catalyzed reactions, enabling transformations such as asymmetric allylic alkylations, oxidative carbocyclizations, and cascade coupling reactions. [] These reactions provide access to a wide array of carbocyclic, heterocyclic, and polycyclic structures. []
- Rhenium-catalyzed reactions: Allenes react with β-ketoesters in the presence of rhenium catalysts to produce polysubstituted cyclopentenes. This method offers a novel route to five-membered carbocycles with defined regio- and stereochemistry. []
Q7: What factors influence the selectivity of reactions involving allenes?
A7: Selectivity in this compound chemistry is governed by several factors, including:
- Steric effects: The presence of bulky substituents on the this compound can direct the approach of reagents, influencing both regio- and stereoselectivity. [, , ]
- Electronic effects: The nature of substituents on the this compound can modulate the electronic properties of the C=C bonds, impacting regioselectivity in electrophilic additions. []
- Catalyst control: The choice of catalyst and ligands plays a crucial role in determining enantio- and diastereoselectivity in asymmetric reactions. [, ]
- Reaction conditions: Solvent, temperature, and additives can all influence the reaction pathway and selectivity. [, ]
Q8: What are some common synthetic routes to access allenes?
A8: Several methods exist for the synthesis of allenes. Some widely employed strategies include:
- Doering-Moore-Skattebøl reaction: Treatment of 1,1-dihalocyclopropanes with alkyllithium reagents at low temperatures provides a general route to allenes. []
- From propargylic alcohols: Propargylic alcohols can be readily transformed into substituted allenes using various reagents, including copper(I) iodide, zinc iodide, and cadmium iodide. [, ]
- Copper-mediated substitutions: Copper-catalyzed reactions of 1,1-dichloro-2-alkynes with functionalized organometallic reagents offer a versatile route to polyfunctionalized allenes with high regioselectivity. []
Q9: What makes allenes valuable building blocks in organic synthesis?
A9: Allenes’ unique reactivity and stereochemical properties make them valuable intermediates in the synthesis of complex molecules:
- Natural product synthesis: Allenes are key intermediates in the synthesis of natural products like terpenes, polyketides, alkaloids, and amino acids. [] Their use often involves ring-closing metathesis reactions of vinyl-substituted acetals derived from alkoxyallenes. []
- Pharmaceutical chemistry: this compound-containing compounds exhibit a range of biological activities, making them attractive targets for medicinal chemistry. []
- Materials science: Allenes are incorporated into polymers and optoelectronic materials, often leveraging their unique optical and electronic properties. []
Q10: Can you provide a specific example of this compound application in natural product synthesis?
A10: Alkoxyallenes are key building blocks for the synthesis of epoxomicin and its analogues, which are potent proteasome inhibitors with promising anticancer activity. [] The synthesis involves the formation of this compound-derived spirodiepoxides as crucial intermediates. []
Q11: How has computational chemistry contributed to understanding this compound reactivity?
A11: Computational studies employing density functional theory (DFT) calculations have provided valuable insights into the mechanisms and selectivities of various this compound transformations. [, , , ] For instance, DFT calculations have elucidated the regioselectivity in (5+2) cycloadditions of this compound-ynes, revealing the preferential reaction at the terminal this compound double bond due to enhanced backdonation. [] Similarly, computational studies have helped unravel the factors controlling chemoselectivity in manganese-catalyzed C-H functionalizations of indoles with allenes. []
Q12: What are some promising areas for future research in this compound chemistry?
A12: this compound chemistry continues to evolve, with several exciting avenues for future exploration:
- Development of novel catalytic asymmetric reactions: Expanding the repertoire of enantioselective transformations involving allenes will enable the synthesis of more complex and diverse chiral molecules. [, ]
- Exploration of new applications in materials science: The unique optical and electronic properties of allenes hold potential for the development of advanced materials with tailored properties. []
- Further integration of computational and experimental approaches: Combining experimental studies with advanced computational modeling will continue to provide deeper mechanistic insights and guide the design of new reactions and materials. [, ]
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